

(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP]: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine, also known as preclamol, is a chiral synthetic compound that has garnered significant interest in neuroscience and pharmacology due to its unique and stereoselective interactions with dopamine receptors. As the (-)-enantiomer of 3-PPP, it exhibits a distinct pharmacological profile, acting as a presynaptic dopamine D2 receptor agonist and a postsynaptic dopamine D2 receptor antagonist. This dual action confers upon it potential therapeutic applications, particularly in the treatment of psychotic disorders, with the prospect of a reduced side-effect profile compared to traditional neuroleptics. This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological characteristics of (-)-3-PPP, including detailed experimental protocols and a summary of its effects on intracellular signaling pathways.

Chemical Synthesis and Properties

The synthesis of **(-)-3-PPP** can be achieved through various methods, including the resolution of the racemic mixture or via asymmetric synthesis to directly yield the desired enantiomer.

Enantioselective Synthesis

A modern approach to the enantioselective synthesis of 3-substituted piperidines, including **(-)-3-PPP** (Preclamol), involves a Rhodium-catalyzed asymmetric reductive Heck reaction. This



method offers high enantioselectivity and good yields.

Experimental Protocol: Rh-catalyzed Asymmetric Reductive Heck Reaction

- Step 1: Partial Reduction of Pyridine: Pyridine is partially reduced to a dihydropyridine derivative.
- Step 2: Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a Rhcatalyzed asymmetric reductive Heck reaction with an appropriate aryl boronic acid. This step is crucial for establishing the chiral center.
- Step 3: Reduction: The resulting 3-substituted tetrahydropyridine is reduced to the final piperidine product.

Resolution of Racemic 3-PPP

A common method for obtaining enantiomerically pure **(-)-3-PPP** is through the resolution of the racemic mixture using a chiral resolving agent, such as L-(+)-tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

- Dissolve racemic 3-PPP in a suitable solvent, such as acetone.
- Add a solution of L-(+)-tartaric acid in the same solvent.
- Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially precipitate.
- Isolate the crystals by filtration.
- Liberate the free base of the desired enantiomer by treating the salt with a strong base (e.g., KOH).
- Purify the enantiomerically enriched (-)-3-PPP.

Chemical and Physical Properties



(-)-3-PPP is a solid at room temperature and its hydrochloride salt is a white to off-white crystalline powder.

Property	Value
Molecular Formula	C14H21NO
Molar Mass	219.328 g/mol
IUPAC Name	(S)-3-(1-Propylpiperidin-3-yl)phenol
CAS Number	85966-89-8 (for (+)-isomer, specific CAS for (-)-isomer may vary)

Spectroscopic Data

Spectroscopy	Data
¹ H NMR	Data to be populated from specific literature sources.
¹³ C NMR	Data to be populated from specific literature sources.
IR (Infrared)	Data to be populated from specific literature sources.
MS (Mass Spec)	Data to be populated from specific literature sources.

Pharmacological Properties

The pharmacological actions of **(-)-3-PPP** are primarily mediated through its interaction with dopamine D2-like receptors.

Receptor Binding Affinity

(-)-3-PPP displays a complex receptor binding profile. It has a notable affinity for dopamine D2 receptors and also interacts with sigma receptors. The binding affinities are typically determined through radioligand binding assays.



Receptor	Kı (nM)
Dopamine D2	Value to be populated from specific literature sources.
Dopamine D3	Value to be populated from specific literature sources.
Sigma-1	Value to be populated from specific literature sources.
Sigma-2	Value to be populated from specific literature sources.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay[2][3]

- Membrane Preparation: Prepare cell membranes from a source rich in D2 receptors (e.g., HEK293 cells expressing D2 receptors or rat striatal tissue).[3]
- Incubation: Incubate the membranes with a specific radioligand for the D2 receptor (e.g., [3H]-Spiperone) and varying concentrations of the test compound ((-)-3-PPP).[2][3]
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[3]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the K_i value using the Cheng-Prusoff equation.

Functional Activity

(-)-3-PPP exhibits a unique functional profile, acting as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[4] This can be assessed using functional assays such as the GTPyS binding assay.

Experimental Protocol: GTPyS Binding Assay[5][6]



- Membrane Preparation: Prepare cell membranes expressing the D2 receptor.
- Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Stimulation: Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35 S]GTPyS on the G α subunit.
- Separation and Quantification: Separate the bound [35S]GTPyS and quantify the radioactivity.
- Data Analysis: Increased [35S]GTPyS binding compared to baseline indicates agonist activity.

Signaling Pathways

The dual action of **(-)-3-PPP** on presynaptic and postsynaptic D2 receptors leads to distinct downstream signaling effects.

Presynaptic D2 Autoreceptor Agonism

Dopamine D2 autoreceptors are Gai/o-coupled G-protein coupled receptors (GPCRs). Agonist stimulation by **(-)-3-PPP** at these presynaptic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of dopamine synthesis and release from the presynaptic neuron.[7]

Experimental Protocol: cAMP Accumulation Assay[8][9]

- Cell Culture: Use cells expressing the D2 receptor.
- Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
- Treatment: Co-incubate the cells with forskolin and varying concentrations of the test compound ((-)-3-PPP).



- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
- Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP accumulation indicates Gαi/o-coupled receptor agonism.

Postsynaptic D2 Receptor Antagonism

At postsynaptic D2 receptors, **(-)-3-PPP** acts as an antagonist, blocking the effects of endogenous dopamine. This prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing downstream signaling pathways that are normally suppressed by dopamine.

Dopamine Turnover

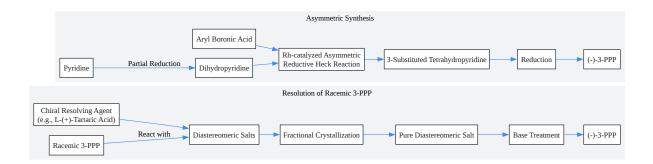
The net effect of **(-)-3-PPP** on dopamine turnover, which reflects the synthesis, release, and metabolism of dopamine, can be assessed by measuring the levels of dopamine metabolites such as homovanillic acid (HVA).[10]

Experimental Protocol: Measurement of Dopamine Turnover[10][11]

- Sample Collection: Collect biological samples such as brain tissue, cerebrospinal fluid (CSF), or plasma from animals treated with (-)-3-PPP.
- Sample Preparation: Process the samples to extract dopamine and its metabolites.
- Quantification: Use analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS) to quantify the levels of dopamine and HVA.[11]
- Data Analysis: The ratio of HVA to dopamine provides an index of dopamine turnover.

Visualization of Pathways and Workflows

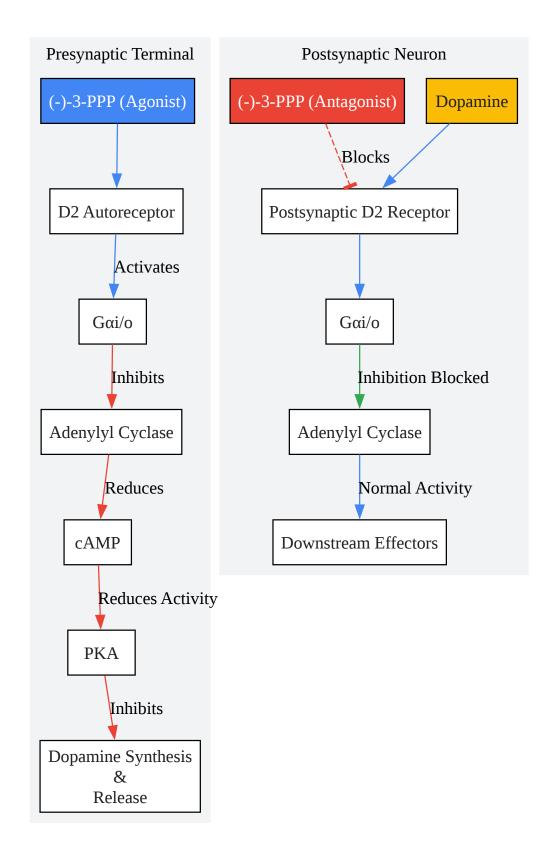




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Caption: Synthetic routes to (-)-3-PPP.

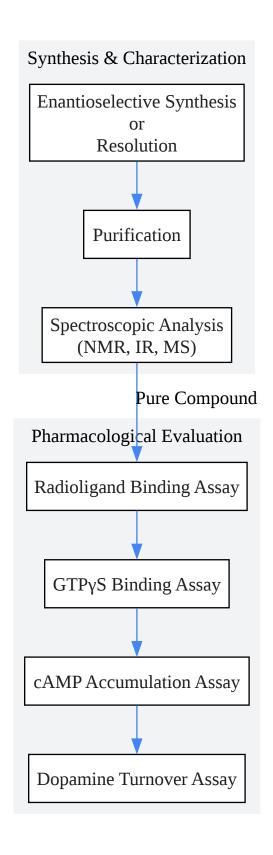




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Caption: (-)-3-PPP signaling pathways.





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Caption: Experimental workflow for (-)-3-PPP.



Conclusion

(-)-3-PPP remains a valuable pharmacological tool for investigating the complexities of the dopamine system. Its unique profile as a presynaptic D2 agonist and postsynaptic D2 antagonist provides a compelling rationale for its exploration as a potential therapeutic agent for schizophrenia and other disorders characterized by dopamine dysregulation. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research into this intriguing molecule and its potential clinical applications.

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